4-Bromo-5-cyano-2-formylbenzoic acid
Overview
Description
4-Bromo-5-cyano-2-formylbenzoic acid is an organic compound with the molecular formula C8H4BrNO3 It is a derivative of benzoic acid, featuring bromine, cyano, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyano-2-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 5-cyano-2-formylbenzoic acid. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzoic acid ring .
Another method involves the use of continuous flow-flash chemistry, which allows for the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid or its cyclic isomer. This method employs flow microreactors to achieve the desired transformations under precise reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow-flash chemistry is particularly advantageous for industrial applications due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyano-2-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Bromo-5-cyano-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyano-2-formylbenzoic acid depends on its specific application. In chemical reactions, the functional groups on the compound interact with reagents to form new bonds and products. The bromine atom, cyano group, and formyl group each play distinct roles in these reactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-formylbenzoic acid: Lacks the bromine atom but has similar functional groups.
2-Bromo-5-cyanobenzoic acid: Similar structure but lacks the formyl group.
6-Cyano-3-hydroxy-2-benzofuran-1(3H)-one: A cyclic isomer with different functional groups
Uniqueness
4-Bromo-5-cyano-2-formylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-bromo-5-cyano-2-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-6(4-12)7(9(13)14)1-5(8)3-11/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEYGQYFCALMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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